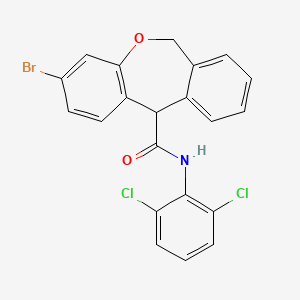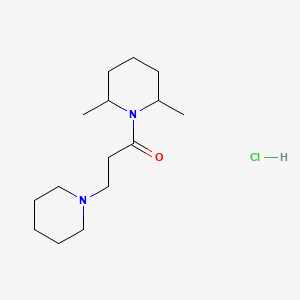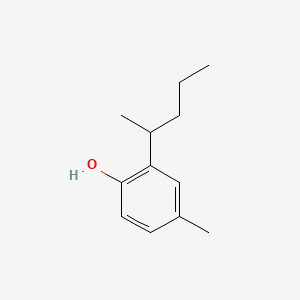
4-Methyl-2-(1-methylbutyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1-methylbutyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a methyl group and a 1-methylbutyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methylbutyl)phenol can be achieved through various methods, including nucleophilic aromatic substitution. This involves the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction can be facilitated by using strong bases and high temperatures to promote the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the reaction, and the process is typically carried out in large reactors to accommodate the scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-methylbutyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of quinones and other carbonyl-containing compounds.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
4-Methyl-2-(1-methylbutyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-methylbutyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in the stabilization of polymers.
4-(Dimethylaminomethyl)-2,6-di-tert-butylphenol: Utilized as an antioxidant in lubricants and other industrial applications.
Uniqueness
4-Methyl-2-(1-methylbutyl)phenol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its structure allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
14705-05-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-2-pentan-2-ylphenol |
InChI |
InChI=1S/C12H18O/c1-4-5-10(3)11-8-9(2)6-7-12(11)13/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
DYCZZOJESNUJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
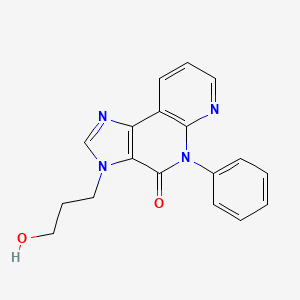
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)

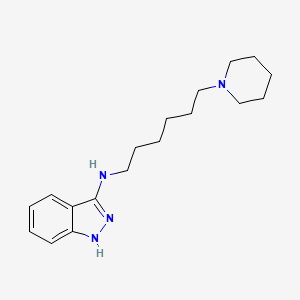
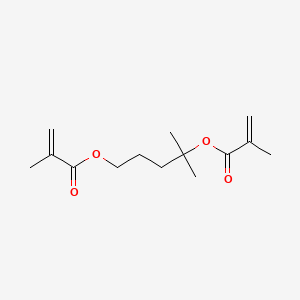

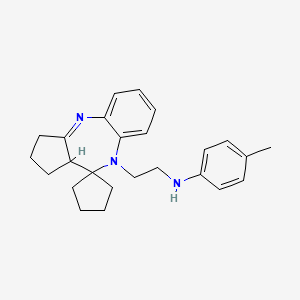
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
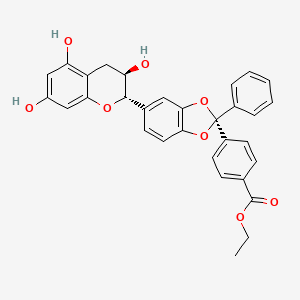
![2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12731321.png)

